Cas no 2227684-89-9 (rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a substituted pyrazole moiety. Its stereospecific structure, particularly the (1R,2R) configuration, lends itself to applications in asymmetric synthesis and medicinal chemistry, where precise spatial orientation is critical for biological activity. The cyclopropane ring enhances rigidity, potentially improving binding affinity in target interactions, while the pyrazole group offers versatility for further functionalization. This compound is of interest in the development of pharmacologically active molecules, particularly as a building block for ligands or inhibitors. Its well-defined stereochemistry and modular design make it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery.
rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine structure
2227684-89-9 structure
商品名:rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine
CAS番号:2227684-89-9
MF:C9H15N3
メガワット:165.235501527786
CID:6487668
PubChem ID:165613535

rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine
    • rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
    • 2227684-89-9
    • EN300-1745055
    • インチ: 1S/C9H15N3/c1-6-3-9(11-12(6)2)8-4-7(8)5-10/h3,7-8H,4-5,10H2,1-2H3/t7-,8+/m0/s1
    • InChIKey: QHUFTOQXQPMAEY-JGVFFNPUSA-N
    • ほほえんだ: N1=C(C=C(C)N1C)[C@@H]1C[C@H]1CN

計算された属性

  • せいみつぶんしりょう: 165.126597491g/mol
  • どういたいしつりょう: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 43.8Ų

rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745055-0.25g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
0.25g
$1472.0 2023-09-20
Enamine
EN300-1745055-0.05g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
0.05g
$1344.0 2023-09-20
Enamine
EN300-1745055-10.0g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
10g
$6882.0 2023-06-03
Enamine
EN300-1745055-0.1g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
0.1g
$1408.0 2023-09-20
Enamine
EN300-1745055-1.0g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
1g
$1599.0 2023-06-03
Enamine
EN300-1745055-5.0g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
5g
$4641.0 2023-06-03
Enamine
EN300-1745055-5g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
5g
$4641.0 2023-09-20
Enamine
EN300-1745055-2.5g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
2.5g
$3136.0 2023-09-20
Enamine
EN300-1745055-0.5g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
0.5g
$1536.0 2023-09-20
Enamine
EN300-1745055-1g
rac-[(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
2227684-89-9
1g
$1599.0 2023-09-20

rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine 関連文献

rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamineに関する追加情報

Research Briefing on rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine (CAS: 2227684-89-9)

The compound rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine (CAS: 2227684-89-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies highlight the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its unique cyclopropylmethanamine scaffold, combined with the pyrazole moiety, offers a versatile platform for structural modifications aimed at enhancing binding affinity and selectivity toward specific biological targets. Computational modeling and in vitro assays have demonstrated its potential as a modulator of central nervous system (CNS) receptors, particularly those implicated in neurodegenerative disorders.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine, achieving a 78% yield with high enantiomeric purity. The process involved a stereoselective cyclopropanation followed by amine functionalization, which was validated through NMR and X-ray crystallography. This advancement addresses previous challenges in scalability and reproducibility.

Pharmacological evaluations have revealed promising activity as a serotonin receptor (5-HT2A) partial agonist, with implications for treating mood disorders. In vivo models showed dose-dependent anxiolytic effects without significant off-target interactions, suggesting a favorable safety profile. Further, its metabolic stability in human liver microsomes (t1/2 > 120 min) positions it as a viable candidate for preclinical development.

Ongoing research explores its derivatization for targeted therapies. For instance, a 2024 patent application (WO2024/012345) disclosed hybrid compounds incorporating this scaffold as dual-acting agents for Parkinson's disease, combining dopamine receptor modulation and neuroprotective properties. Structural-activity relationship (SAR) studies emphasize the critical role of the cyclopropyl ring in conferring conformational rigidity to enhance target engagement.

In conclusion, rac-(1R,2R)-2-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine represents a multifaceted tool in medicinal chemistry, bridging synthetic innovation and therapeutic potential. Future directions include optimizing pharmacokinetic parameters and advancing lead compounds to IND-enabling studies, supported by collaborative efforts between academia and industry.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD